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molecular formula C12H16N2O4 B8504121 N-(2-ethoxycarbonylethyl)-4-methyl-2-nitroaniline

N-(2-ethoxycarbonylethyl)-4-methyl-2-nitroaniline

Cat. No. B8504121
M. Wt: 252.27 g/mol
InChI Key: RHODJPYPNDZHMI-UHFFFAOYSA-N
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Patent
US05521170

Procedure details

A mixture of N-(2-ethoxycarbonylethyl)-4-methyl-2-nitroaniline (11.25 g) and iron powder (12.45 g) in a mixture of methanol (70 ml) and acetic acid (7 ml) was refluxed for 1 hour and the solution was cooled to ambient temperature. The mixture was filtered through celite and the filtrate was evaporated in vacuo. The residue was dissolved with chloroform (50 ml) and the solution was basified with saturated sodium bicarbonate aqueous solution. The solution was filtered through celite and the organic layer was washed with brine. The solution was dried over magnesium sulfate and the solvent was removed. A mixture of the residue (8.00 g) in a mixture of concentrated hydrochloric acid (16 ml) and water (12 ml) was refluxed for 1 hour and the solution was cooled to ambient temperature. The mixture was basified with concentrated ammonium hydroxide and then the resulting solution was extracted with chloroform. Drying over magnesium sulfate, filtering and the removal of solvents afforded a crude product. The crude product was triturated with diethyl ether - isopropyl ether (1:1) to give 8-methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2(2H)-one (1.26 g) as a brown powder.
Quantity
11.25 g
Type
reactant
Reaction Step One
Name
Quantity
12.45 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH2:6][CH2:7][NH:8][C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][C:10]=1[N+:16]([O-])=O)=O)C>CO.C(O)(=O)C.[Fe]>[CH3:15][C:12]1[CH:13]=[CH:14][C:9]2[NH:8][CH2:7][CH2:6][C:4](=[O:3])[NH:16][C:10]=2[CH:11]=1

Inputs

Step One
Name
Quantity
11.25 g
Type
reactant
Smiles
C(C)OC(=O)CCNC1=C(C=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
12.45 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved with chloroform (50 ml)
FILTRATION
Type
FILTRATION
Details
The solution was filtered through celite
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed
ADDITION
Type
ADDITION
Details
A mixture of the residue (8.00 g)
ADDITION
Type
ADDITION
Details
in a mixture of concentrated hydrochloric acid (16 ml) and water (12 ml)
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
the removal of solvents
CUSTOM
Type
CUSTOM
Details
afforded a crude product
CUSTOM
Type
CUSTOM
Details
The crude product was triturated with diethyl ether - isopropyl ether (1:1)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC2=C(NC(CCN2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: CALCULATEDPERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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